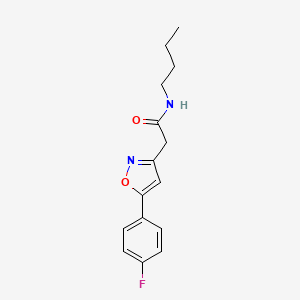

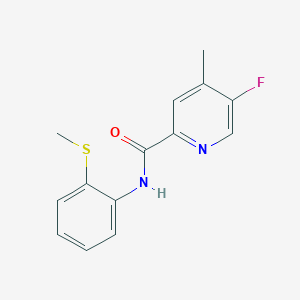

![molecular formula C20H12Cl2FNO2 B2572858 N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide CAS No. 313368-18-2](/img/structure/B2572858.png)

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide” is a potential anticancer agent and is used in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones and 5-Aryl-7-chloro-1,4-benzodiazepines, anti-hepatitis B virus compounds .

Molecular Structure Analysis

The molecular formula of the compound is C15H10Cl2NO2 . The dihedral angle between the two benzene rings is 74.83 (5)°. The N-bound and terminal benzene rings are inclined at dihedral angles of 4.09 (10) and 78.38 (9)°, respectively, to the mean plane through the acetamide group .Physical And Chemical Properties Analysis

The compound has a molecular weight of 342.6 . It has a melting point of 159-161 °C (lit.) and a predicted boiling point of 565.0±50.0 °C. The predicted density is 1.452±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen

Insect Repellent and Bioefficacy

A study focused on the behavioral responses and repellent activity of substituted aromatic amides, including N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide, against Aedes aegypti mosquitoes. These compounds, synthesized by varying the chain length and substituting different groups, showed significant repellent responses, highlighting their potential in personal protection management against vector-borne diseases (Garud et al., 2011).

Chemical Synthesis and Catalysis

Research into the iron-catalyzed, fluoroamide-directed C-H fluorination demonstrates the chemical utility of such compounds in synthesizing fluorinated molecules. This method shows broad substrate scope and functional group tolerance, offering a novel approach to fluorochemical synthesis without the need for noble metal additives (Groendyke et al., 2016).

Antimicrobial Applications

Another study explored the synthesis of fluorobenzamides, including compounds structurally related to this compound, and their promising antimicrobial properties. These compounds demonstrated significant activity against various bacterial and fungal strains, emphasizing the role of the fluorine atom in enhancing antimicrobial efficacy (Desai et al., 2013).

Material Science and Corrosion Inhibition

In the field of material science, fluorophenyl-2,2′-bichalcophenes, related to this compound, have been identified as eco-friendly corrosion inhibitors. Their addition to carbon steel in hydrochloric acid media showed significant corrosion protection, highlighting a dual benefit in economic and environmental terms (Abousalem et al., 2019).

Pharmacology and Receptor Modulation

A novel study found that a compound structurally similar to this compound acted as a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5) in rat forebrain, with no agonist activity. This highlights its potential in modulating neuronal signaling pathways with implications for neuropharmacology (O'brien et al., 2004).

Safety and Hazards

The compound is classified as an irritant. It has hazard statements H302-H319-H410-H372. Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Eigenschaften

IUPAC Name |

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12Cl2FNO2/c21-12-9-10-18(24-20(26)14-6-2-4-8-17(14)23)15(11-12)19(25)13-5-1-3-7-16(13)22/h1-11H,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYEXYUFFRLUSMA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12Cl2FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-Chlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2572778.png)

![N'-(2-cyanophenyl)-N-[2-(1H-indol-3-yl)ethyl]oxamide](/img/structure/B2572783.png)

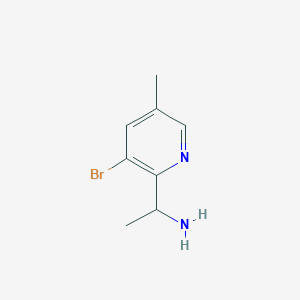

![5-[(2-Methylpiperidin-1-yl)methyl]-1,3-thiazol-2-amine](/img/structure/B2572792.png)

![8-chloro-2-(2-(2-chlorophenyl)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2572793.png)

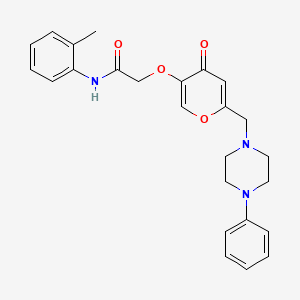

![N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2572796.png)

![2-[[6-Bromo-3-(6-chloro-4-phenylquinolin-2-yl)-4-phenylquinolin-2-yl]amino]ethanol](/img/structure/B2572798.png)